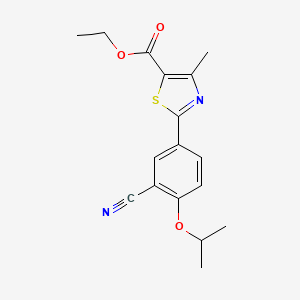
Febuxostat Isopropyl Isomer Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Febuxostat Isopropyl Isomer Ethyl Ester is a chemical compound with the molecular formula C17H18N2O3S and a molecular weight of 330.4 g/mol . It is a derivative of febuxostat, a well-known xanthine oxidase inhibitor used primarily for the treatment of hyperuricemia and gout . This compound is characterized by its unique structure, which includes an isopropyl group and an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat Isopropyl Isomer Ethyl Ester involves several key steps. One common method starts with 4-hydroxybenzonitrile and thioacetamide as raw materials. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, the target compound is synthesized through a one-pot method involving hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This often includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction and improve the efficiency of the process is also common .
Analyse Des Réactions Chimiques
Types of Reactions
Febuxostat Isopropyl Isomer Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by either acids or bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of various oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Febuxostat Isopropyl Isomer Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and metabolic pathways.
Mécanisme D'action
Febuxostat Isopropyl Isomer Ethyl Ester exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase, the compound effectively reduces the production of uric acid . This mechanism is crucial for managing hyperuricemia and preventing gout flares.
Comparaison Avec Des Composés Similaires
Similar Compounds
Febuxostat: The parent compound, also a xanthine oxidase inhibitor, used for treating hyperuricemia and gout.
Allopurinol: Another xanthine oxidase inhibitor, commonly used as a first-line treatment for gout.
Oxypurinol: A metabolite of allopurinol, also inhibits xanthine oxidase.
Uniqueness
Febuxostat Isopropyl Isomer Ethyl Ester is unique due to its specific structural modifications, including the isopropyl group and ethyl ester functional group. These modifications can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, potentially offering advantages over similar compounds in terms of efficacy and safety .
Propriétés
Formule moléculaire |
C17H18N2O3S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
ethyl 2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H18N2O3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(22-10(2)3)13(8-12)9-18/h6-8,10H,5H2,1-4H3 |
Clé InChI |
FCJQLDKQXVDDTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC(C)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

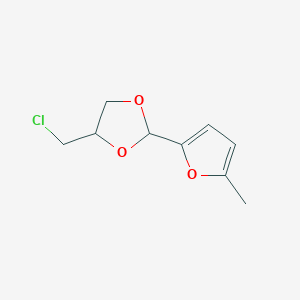



![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
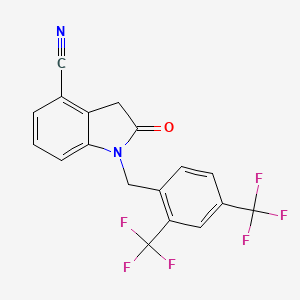
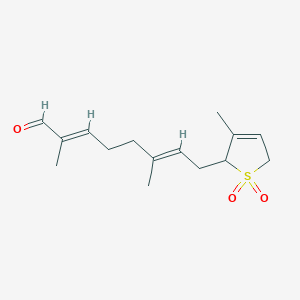
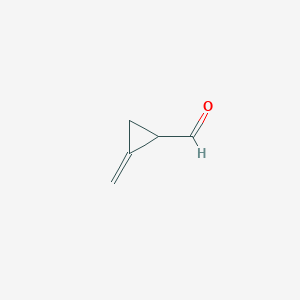
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
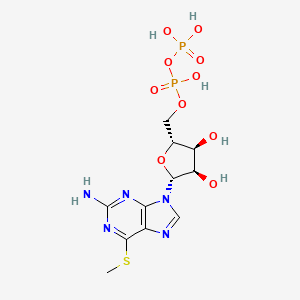
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
